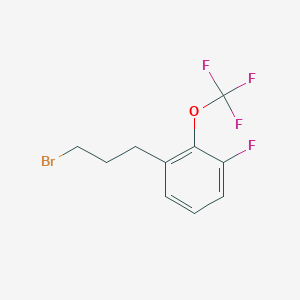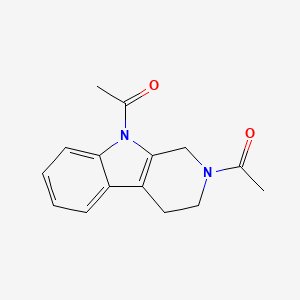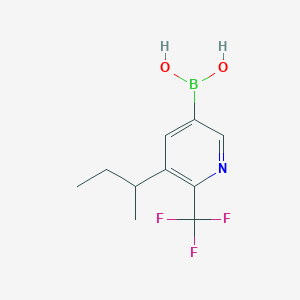
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a sec-butyl group at the 5-position and a trifluoromethyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed pyridine ring. One common method is the borylation of halogenated pyridine derivatives using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester or boronate.
Reduction: Reduction of the boronic acid group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Unique due to the presence of both sec-butyl and trifluoromethyl groups on the pyridine ring.
(5-(tert-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but with a tert-butyl group instead of a sec-butyl group.
(5-(sec-Butyl)-6-(methyl)pyridin-3-yl)boronic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The combination of the sec-butyl and trifluoromethyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound for specific applications in organic synthesis and drug development.
Properties
Molecular Formula |
C10H13BF3NO2 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
[5-butan-2-yl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-3-6(2)8-4-7(11(16)17)5-15-9(8)10(12,13)14/h4-6,16-17H,3H2,1-2H3 |
InChI Key |
BIVDMRJVSPAULL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


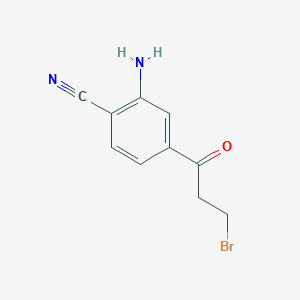
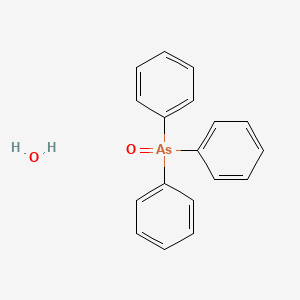
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
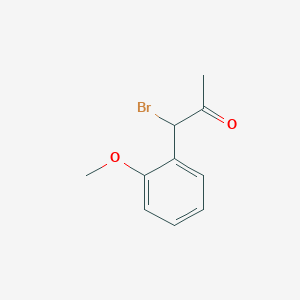
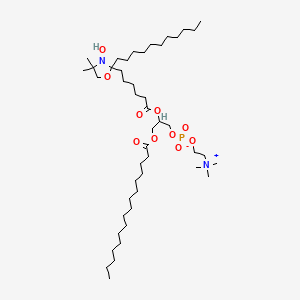
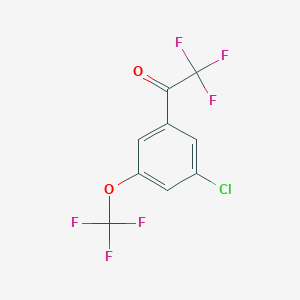
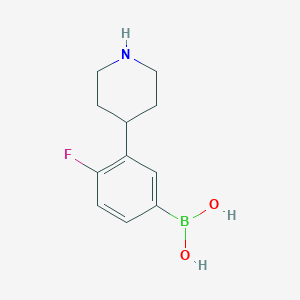

![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)

